3-Hidroxipiperidina clorhidrato

Descripción general

Descripción

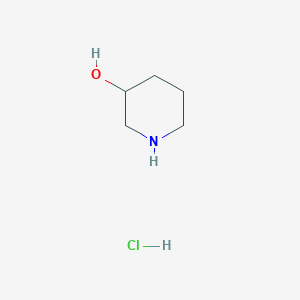

3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C5H11NO · HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Hydroxypiperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders such as depression and anxiety. The compound is involved in the synthesis of ligands for metal catalysts and plays a role in creating non-imidazole histamine H3 receptor antagonists, which have shown promise in treating conditions like narcolepsy .

Key Pharmaceutical Compounds Derived from 3-HP

| Compound Name | Application Area | Notable Features |

|---|---|---|

| JNJ-5207852 | H3 receptor antagonist | Potent and selective for H3 receptors |

| Pitolisant (Wakix) | Treatment for narcolepsy | Approved by EMA in 2016 |

| ADS-003 | H3 receptor antagonist/inverse agonist | High affinity for recombinant rat and human H3 receptors |

Chemical Synthesis

In organic chemistry, 3-HP is frequently utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to streamline synthetic pathways, making it an essential reagent in laboratory settings .

Synthetic Routes Utilizing 3-HP

| Reaction Type | Description | Outcome |

|---|---|---|

| Hydrogenation | Conversion of 3-hydroxypyridine | Produces 3-hydroxypiperidine |

| Amine Displacement | Reaction with L-camphorsulfonic acid | Generates chiral intermediates |

Neuroscience Research

The compound is extensively used in neuroscience research due to its role in studying neurotransmitter systems. Research indicates that 3-HP can help elucidate mechanisms underlying mood disorders and cognitive functions by acting on neurotransmitter receptors .

Case Study: Neurotransmitter Interaction

In a study examining the pharmacological effects of piperidine derivatives, researchers found that hydroxylated piperidines, including 3-HP, displayed significant interactions with neurotransmitter receptors. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze metabolites in rat urine, confirming the presence of 3-HP and its metabolites post-administration .

Biochemical Applications

The properties of 3-Hydroxypiperidine hydrochloride make it suitable for biochemical assays aimed at understanding enzyme activities and interactions within biological systems. Its solubility in various solvents enhances its utility in laboratory experiments .

Material Science Applications

Additionally, 3-HP can be incorporated into polymer formulations to improve the properties of materials used in coatings and adhesives. This application highlights its versatility beyond pharmaceuticals and chemical synthesis .

Mecanismo De Acción

Target of Action

It has been used as a reactant for the synthesis of various compounds, including istaroxime analogues, which are known to inhibit na+, k+ - atpase .

Mode of Action

For instance, it has been used in the synthesis of Istaroxime analogues, which inhibit Na+, K+ - ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across cell membranes .

Biochemical Pathways

Its derivatives have been implicated in the inhibition of na+, k+ - atpase, which plays a vital role in the sodium-potassium pump, a critical biochemical pathway in cellular function .

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may contribute to the biological activities of these compounds .

Análisis Bioquímico

Biochemical Properties

3-Hydroxypiperidine hydrochloride is involved in various biochemical reactions. It has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products using miniaturised-SYNthesis and Total Analysis System (μSYNTAS)

Molecular Mechanism

It’s known to participate in the synthesis of various compounds through reactions such as reductive amination of carbonyl compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidine hydrochloride can be synthesized through various methods. One common approach involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water under the action of an inorganic alkali . This method is advantageous due to its simplicity, high reaction conversion rate, and suitability for industrial production.

Industrial Production Methods: The industrial production of 3-Hydroxypiperidine hydrochloride typically follows the same synthetic route as mentioned above. The process involves the use of readily available raw materials and does not require expensive catalysts, making it cost-effective and scalable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: For example, oxidation with iodosylbenzene can yield 2-pyrrolidinone.

Reductive Amination: This compound can be used in highly chemoselective reductive amination of carbonyl compounds.

Substitution Reactions: It can react with 4-bromoquinoline to form 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol.

Common Reagents and Conditions:

Oxidation: Iodosylbenzene in water.

Reductive Amination: Carbonyl compounds under chemoselective conditions.

Substitution: 4-bromoquinoline in an appropriate solvent.

Major Products:

2-Pyrrolidinone: from oxidation.

Piperidine nucleoside analogs: from reductive amination.

Substituted quinoline derivatives: from substitution reactions.

Comparación Con Compuestos Similares

- 4-Hydroxypiperidine

- 4-Piperidone monohydrate hydrochloride

- 1-Boc-4-piperidone

- N-Methyl-4-piperidinol

- 4-Aminopiperidine

Comparison: 3-Hydroxypiperidine hydrochloride is unique due to its specific hydroxyl group position on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to 4-Hydroxypiperidine, it has different reactivity patterns in oxidation and substitution reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial applications .

Actividad Biológica

3-Hydroxypiperidine hydrochloride (3-HP) is a synthetic compound with significant biological activity, particularly in the pharmaceutical industry. This article explores its chemical properties, biological functions, applications, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 143.61 g/mol

- CAS Number : 64051-79-2

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, methanol, and ethanol; sparingly soluble in other organic solvents

- Melting Point : 214 to 219 °C

3-Hydroxypiperidine hydrochloride exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 3-HP increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism underlies its potential therapeutic effects in various neurological conditions.

Biological Activities

- Analgesic Properties : Research indicates that 3-HP has potent analgesic effects, making it a candidate for pain management therapies. Its ability to modulate pain pathways is crucial for developing new analgesic drugs.

- Sedative Effects : The compound also exhibits sedative properties, which can be beneficial in treating anxiety and stress-related disorders.

- Anti-inflammatory Activity : Studies suggest that 3-HP may have anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases.

Applications in Research and Medicine

3-Hydroxypiperidine hydrochloride is utilized in various research applications, including:

- Drug Development : Its role as a key intermediate in synthesizing pharmaceutical compounds has been documented. For example, it is involved in creating anti-cancer drugs and other therapeutic agents .

- Neuroscience Research : Due to its AChE inhibitory action, it is studied for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis and Characterization

A notable study demonstrated the synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymatic methods. This approach highlighted the compound's utility as a precursor in drug synthesis while emphasizing environmentally friendly production techniques .

Pharmacological Studies

In pharmacological assessments, 3-HP has shown promise as an analgesic. For instance, a study on its efficacy indicated significant pain relief in animal models when administered at specific dosages. The results underscored its potential for further clinical development as a pain management solution .

Toxicological Profile

Research into the safety profile of 3-Hydroxypiperidine hydrochloride shows that it has a favorable toxicity profile when used within therapeutic ranges. However, further studies are necessary to fully understand its long-term effects and interactions with other drugs .

Comparative Analysis of Biological Activity

Propiedades

IUPAC Name |

piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECDMDGMKPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64051-79-2 | |

| Record name | 3-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64051-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Hydroxypiperidine hydrochloride be used as a starting material for complex molecule synthesis?

A: Yes, 3-Hydroxypiperidine hydrochloride serves as a versatile building block in organic synthesis. For instance, it's a key starting material in the enantioselective total synthesis of (+)-Aloperine, a naturally occurring alkaloid. [] The synthesis leverages the chiral center already present in 3-Hydroxypiperidine hydrochloride, allowing for the controlled construction of the aloperine structure through a series of reactions, including a crucial intramolecular Diels-Alder reaction. [] This example highlights the utility of this compound in synthesizing complex natural products with potential biological activities.

Q2: Is there a method to transform cyclic structures containing 3-Hydroxypiperidine hydrochloride into linear molecules?

A: Yes, Ruthenium tetroxide (RuO4) oxidation effectively cleaves the carbon-carbon double bond within cyclic ene-carbamates derived from 3-Hydroxypiperidine hydrochloride. [] This reaction yields ω-(N-formylamino)carboxylic acids. [] This oxidative cleavage provides a pathway for converting cyclic structures containing 3-Hydroxypiperidine hydrochloride into valuable linear molecules suitable for further synthetic modifications.

Q3: Beyond the synthesis of natural products, are there other applications for compounds derived from 3-Hydroxypiperidine hydrochloride?

A: Yes, the RuO4 oxidation of cyclic ene-carbamates derived from (3R)-3-Hydroxypiperidine hydrochloride provides a route to N-Boc 4-aminobutyric acids. [] These compounds are further transformed into (3R)-4-amino-3-hydroxybutyric acid, a crucial intermediate in the synthesis of L-carnitine. [] L-carnitine is essential for fatty acid metabolism and has various clinical applications. This example showcases the potential of 3-Hydroxypiperidine hydrochloride derivatives in medicinal chemistry and drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.